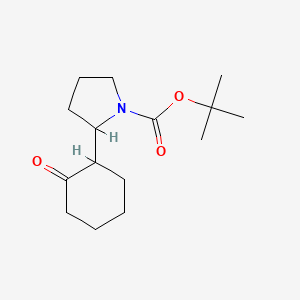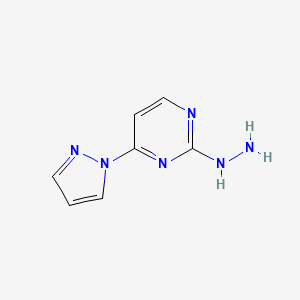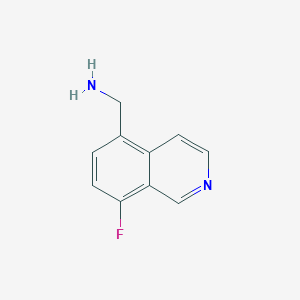
(8-Fluoroisoquinolin-5-yl)methanamine
Overview
Description
“(8-Fluoroisoquinolin-5-yl)methanamine” is a chemical compound with the molecular formula C10H9FN2 . It has a molecular weight of 176.19 g/mol. This compound is intended for research use only.
Molecular Structure Analysis
The molecular structure of “(8-Fluoroisoquinolin-5-yl)methanamine” consists of a fluoroisoquinoline ring attached to a methanamine group . The presence of the fluorine atom and the amine group may influence the compound’s reactivity and interactions.
Scientific Research Applications
Antimicrobial Activity
A series of derivatives involving quinoline compounds, including structures related to (8-Fluoroisoquinolin-5-yl)methanamine, have been synthesized and evaluated for their antimicrobial properties. For instance, Thomas et al. (2010) designed and synthesized a new series of quinoline derivatives carrying the 1,2,3-triazole moiety, starting from 4-methoxyaniline. These compounds were evaluated for their in vitro antibacterial and antifungal activities, demonstrating moderate to very good efficacy comparable to first-line drugs (Thomas, Adhikari, & Shetty, 2010).
Catalytic Applications
Karabuğa et al. (2015) synthesized (4-Phenylquinazolin-2-yl)methanamine and explored its use with ruthenium complexes for efficient transfer hydrogenation reactions. These catalysts achieved excellent conversions and high turnover frequency values, suggesting potential for catalytic applications (Karabuğa, Bars, Karakaya, & Gümüş, 2015).
Chemical Synthesis and Modification
In the realm of organic synthesis, Zhang et al. (2015) developed a palladium-catalyzed nitration method for 8-methylquinolines, leading to (nitromethyl)quinolines, which could be further reduced to (1,2,3,4-tetrahydroquinolin-8-yl)methanamines. This method involves sp(3) C-H bond activation, indicating a novel approach for the modification of quinoline derivatives (Zhang, Ren, Zhang, & Liu, 2015).
Antitumor Activity
Research into the antitumor properties of quinoline derivatives has also been conducted. Károlyi et al. (2012) investigated a series of functionalized mono-, bis-, and tris-(S)-{(2S,4R,8R)-8-ethyl-quinuclidin-2-yl}methanamines for their in vitro antitumor activity. These compounds displayed attractive cytotoxicity and cytostatic effects on various human cancer cell lines, demonstrating the potential for antitumor applications (Károlyi, Bősze, Orbán, Sohár, Drahos, Gál, & Csámpai, 2012).
properties
IUPAC Name |
(8-fluoroisoquinolin-5-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2/c11-10-2-1-7(5-12)8-3-4-13-6-9(8)10/h1-4,6H,5,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULDPWUZXZHXZQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=NC=CC2=C1CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(8-Fluoroisoquinolin-5-yl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



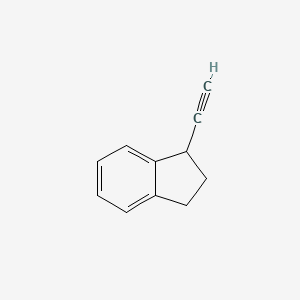
![4-Bromo-1-[(3,4-difluorophenyl)methyl]pyrazole](/img/structure/B1449184.png)
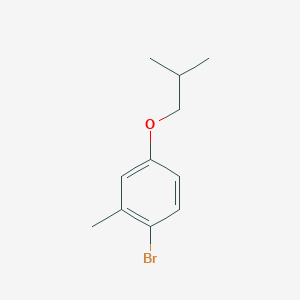
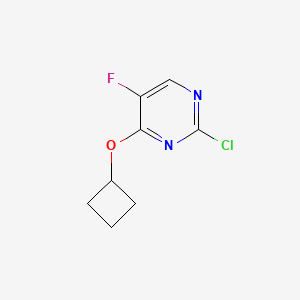
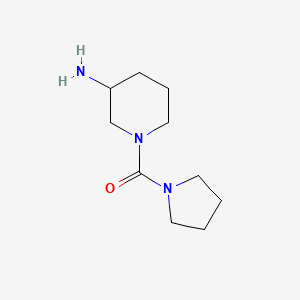
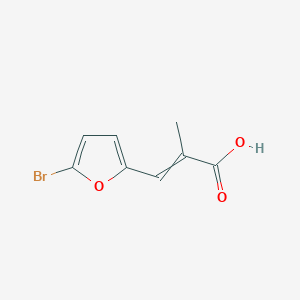
![3-[3-(Aminomethyl)phenyl]-5-cyclopropyl-5-methylimidazolidine-2,4-dione](/img/structure/B1449191.png)
![2-({[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}amino)ethan-1-ol](/img/structure/B1449192.png)
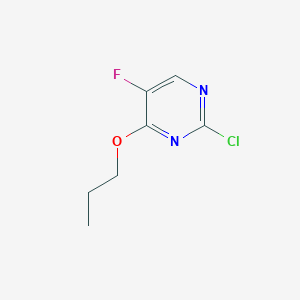
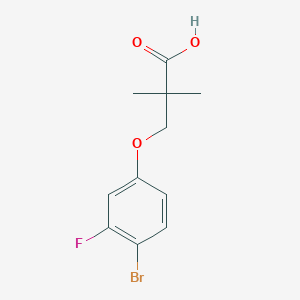
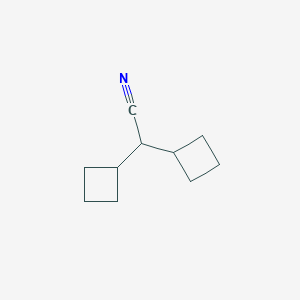
![3-Aminobenzo[d]isoxazole-4-carboxylic Acid](/img/structure/B1449201.png)
